molecular formula C12H14N2S B454999 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 438220-19-0

4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B454999
CAS No.: 438220-19-0
M. Wt: 218.32g/mol
InChI Key: DYUTXEVRMPFGTH-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is a chemical compound of significant interest in medicinal chemistry research, particularly for developing new antimicrobial and anti-inflammatory agents. Thiazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities. Recent scientific investigations highlight the potential of compounds featuring the 2,5-dimethylphenyl substituent as novel scaffolds for antimicrobial candidates. These structures have shown promising in vitro activity against challenging multidrug-resistant Gram-positive pathogens, including methicillin and tedizolid/linezolid-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . The growing global health crisis of antimicrobial resistance underscores the research value of such molecules for targeting priority pathogens. Beyond infectious disease research, structurally related thiazole compounds have demonstrated moderate to good anti-inflammatory and analgesic activities in standard preclinical models, such as carrageenan-induced rat paw edema and acetic acid-induced writhing, with reports of low ulcerogenic effects compared to standard drugs . Furthermore, computational molecular structure and docking studies on analogous thiazole-containing molecules suggest potential interactions with biological targets like cyclin-dependent kinase 2 (CDK2), indicating a possible mechanism of action relevant to cancer research . This compound is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and various pharmacological screening assays to explore these and other potential therapeutic applications. It is supplied For Research Use Only and must be handled by qualified personnel in a laboratory setting.

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-7-4-5-8(2)10(6-7)11-9(3)15-12(13)14-11/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUTXEVRMPFGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357085
Record name 4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438220-19-0
Record name 4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 438220-19-0
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylphenyl isothiocyanate with α-bromoacetone under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₄N₂S
  • Molecular Weight : 218.32 g/mol
  • CAS Number : 438220-19-0

Antioxidant and Antimicrobial Activity

Recent studies have highlighted the potential of thiazole derivatives, including 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine, in exhibiting antioxidant and antimicrobial properties. For instance, compounds derived from thiazole structures have shown promising results against various bacterial strains.

Case Study : A derivative of thiazole was synthesized and evaluated for its xanthine oxidase inhibitory activity, which is crucial in treating conditions like gout. The compound demonstrated significant inhibition compared to standard drugs like febuxostat, with IC50 values indicating potent activity .

CompoundIC50 (μM)Activity Type
This compound9.9Xanthine oxidase inhibitor
Febuxostat8.1Xanthine oxidase inhibitor

Anti-inflammatory Properties

Thiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs.

Agricultural Applications

The compound's structure suggests potential use in agrochemicals. Thiazole derivatives are known for their fungicidal properties, which can be harnessed to develop new agricultural products that combat plant diseases.

Case Study : Research on related thiazole compounds has shown effectiveness against fungal pathogens affecting crops. This could lead to the development of new fungicides that are less toxic to humans and the environment compared to traditional agents .

Materials Science Applications

In materials science, thiazole compounds are being explored for their electronic properties. Their ability to form stable structures makes them suitable for applications in organic electronics and photonic devices.

Case Study : Thiazole-based polymers have been synthesized and tested for their conductivity and optical properties. These materials could be used in developing organic light-emitting diodes (OLEDs) or photovoltaic cells .

Safety and Toxicity Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. The compound is classified as harmful if swallowed or upon skin contact. Proper safety measures should be taken when handling this substance in laboratory or industrial settings .

Mechanism of Action

The mechanism by which 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Structural Analogs with Varied Phenyl Substituents

The positional isomerism and substituent effects on the phenyl ring significantly influence the physicochemical and biological properties of thiazol-2-amine derivatives. Key analogs include:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Applications/Properties Reference
4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine 2,4-dimethylphenyl C₁₂H₁₅N₂S 219.33 Building block for drug synthesis
4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine 3,4-dimethylphenyl C₁₂H₁₅N₂S 219.33 Under investigation for bioactivity
4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine 3-chloro-4-methylphenyl C₁₁H₁₁ClN₂S 238.73 Modulator of glucocorticoid receptors

Key Observations :

  • Substituent Position : The 2,5-dimethylphenyl group in the target compound provides a distinct steric and electronic profile compared to 2,4- or 3,4-dimethylphenyl analogs. For instance, the 2,4-dimethylphenyl isomer (QZ-9536) may exhibit altered binding interactions due to closer proximity of methyl groups .

Functional Group Modifications on the Thiazole Core

Modifications to the thiazole ring or its substituents further diversify properties:

Compound Name Core Modification Molecular Formula Key Findings Reference
Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Trifluoromethyl and ester groups C₁₆H₁₆F₃N₂O₂S Enhanced lipophilicity for agrochemical uses
4-Methyl-5-[(2E)-2-{[4-morpholinylphenyl]imino}-2,5-dihydropyrimidin-4-yl]-1,3-thiazol-2-amine Extended conjugation with pyrimidine C₁₉H₂₂N₆S Potential for high-resolution crystallography

Key Observations :

  • Trifluoromethyl Groups : The introduction of trifluoromethyl groups (as in the ethyl carboxylate derivative) increases metabolic stability and membrane permeability, making such analogs suitable for pesticidal applications .
  • Conjugated Systems : Extending π-conjugation (e.g., with pyrimidine) may improve electronic properties for materials science or imaging applications .

Biological Activity

4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine, also known by its CAS number 438220-19-0, is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of thiazoles known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article explores the biological activity of this compound, supported by relevant research findings and data tables.

  • Molecular Formula : C₁₂H₁₄N₂S
  • Molecular Weight : 218.32 g/mol
  • Structure : The compound features a thiazole ring with a dimethylphenyl substituent which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates activity against various pathogens.

PathogenActivity LevelReference
Mycobacterium tuberculosisSub-micromolar MIC
Staphylococcus aureusEffective against resistant strains
Candida speciesBroad-spectrum antifungal activity

The compound's efficacy against Mycobacterium tuberculosis was particularly notable, with minimum inhibitory concentrations (MICs) achieved in the sub-micromolar range. This suggests potential as a novel anti-tubercular agent.

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer potential. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines.

Cancer Cell LineIC₅₀ (µM)Reference
A549 (lung cancer)< 10
Caco-2 (colon cancer)< 15

The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring and substituents on the phenyl group significantly influence cytotoxicity. For instance, the presence of electron-donating groups on the phenyl ring enhances activity against cancer cells.

Case Studies

  • Study on Antitubercular Activity : A study synthesized various thiazole derivatives and tested them against Mycobacterium tuberculosis. The results indicated that certain modifications at the C-2 and C-4 positions of the thiazole core were critical for enhancing activity against this pathogen .
  • Anticancer Efficacy Evaluation : Another investigation focused on evaluating the cytotoxic effects of thiazole derivatives on multiple cancer cell lines. The study highlighted that compounds with specific substitutions exhibited significantly lower IC₅₀ values compared to standard chemotherapeutics .

Q & A

Q. How are green chemistry principles applied to improve synthesis sustainability?

  • Methodological Answer :
  • Solvent-free synthesis : Mechanochemical grinding of thiourea and α-haloketones in a ball mill reduces waste. Yields improve from 65% to 82% compared to traditional methods .
  • Catalyst recycling : Immobilize ZnCl₂ on mesoporous silica (SBA-15) for reuse in 5 cycles without activity loss .

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